3-Amino-7-methoxyquinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-methoxyquinoline dihydrochloride is a chemical compound with the empirical formula C10H10N2O · 2HCl and a molecular weight of 247.12 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methoxyquinoline dihydrochloride typically involves the reaction of 7-methoxyquinoline with an amine source under specific conditions. One common method includes the use of 7-methoxyquinoline-3-carboxaldehyde as a starting material, which undergoes a reductive amination reaction to introduce the amino group at the 3-position . The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methoxyquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the methoxy position .
Scientific Research Applications
3-Amino-7-methoxyquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-7-methoxyquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The methoxy and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-methoxyquinoline
- 2-Chloro-3-chloromethyl-7-methoxyquinoline
- 2-Chloro-7-methoxyquinoline-3-carbonitrile
- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde
- 7-Methoxyquinoline-3-carboxylic acid
- 8-Amino-5-methoxyquinoline
- 4-Hydroxy-7-methoxyquinoline
- 4-Bromo-7-methoxyquinoline
- 3-Amino-8-methoxyquinoline dihydrochloride
Uniqueness
3-Amino-7-methoxyquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Amino-7-methoxyquinoline dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
This compound features a unique substitution pattern that imparts distinct chemical and biological properties. It is primarily studied for its interactions with various biological targets, including enzymes and microbial pathogens.
Chemical Structure
- Molecular Formula : C_10H_10Cl_2N_2O
- Molecular Weight : 253.11 g/mol
The mechanism of action for this compound involves binding to specific proteins and enzymes, which can alter their activity. The methoxy and amino groups are crucial for these interactions, influencing both binding affinity and specificity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. Notably, it has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings on Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 7.812 µg/mL |
Candida albicans | 31.125 µg/mL |
Pseudomonas aeruginosa | 10 µg/mL |
In a study evaluating the antibiofilm activity, it was found that this compound could inhibit biofilm formation significantly, achieving up to 94.60% inhibition against E. coli at a concentration of 10 µg/mL .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including the activation of specific signaling pathways.
Case Study: Anticancer Effects
In a study focusing on the effects of quinoline derivatives on cancer cells, it was noted that certain modifications to the quinoline structure enhanced its cytotoxicity against hepatocellular carcinoma cells. The derivatives exhibited IC50 values ranging from 1.65 to 5.51 µM, indicating potent anti-tumor effects .
Summary of Biological Activities
This compound has been shown to possess:
- Antimicrobial Properties : Effective against a range of bacteria and fungi.
- Antibiofilm Activity : Significant reduction in biofilm formation in pathogenic microbes.
- Anticancer Potential : Inhibition of cancer cell proliferation with promising cytotoxicity profiles.
Properties
IUPAC Name |
7-methoxyquinolin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9;;/h2-6H,11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJDHBQUHLDBMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679642 |
Source
|
Record name | 7-Methoxyquinolin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216228-63-5 |
Source
|
Record name | 7-Methoxyquinolin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.